An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane
An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Oxazepane, a seven-membered saturated heterocycle containing oxygen and nitrogen atoms at the 1- and 4-positions, respectively, represents a core scaffold of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure and the presence of heteroatoms impart desirable physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents. Derivatives of the 1,4-oxazepane scaffold have been explored for a range of biological activities, notably as ligands for dopamine (B1211576) receptors, highlighting their potential in the development of treatments for neurological and psychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the fundamental properties, structure, and relevant experimental methodologies associated with 1,4-Oxazepane.
Core Properties of 1,4-Oxazepane
The physicochemical properties of 1,4-Oxazepane are crucial for its handling, formulation, and biological activity. While experimental data can vary, the following tables summarize the key reported and predicted properties.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [3][4] |
| Molecular Weight | 101.15 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Melting Point | 174-175 °C | [3] |
| ~ -36 °C | [3] | |
| Boiling Point | 66 °C (at 12 Torr) | [3] |
| ~ 145 °C | [3] | |
| Density | 0.909 ± 0.06 g/cm³ (Predicted) | [3] |
| ~ 0.98 g/mL | [3] | |
| pKa | 10.01 ± 0.20 (Predicted) | [3] |
| Solubility | Soluble in water and most organic solvents | [3] |
Note: Discrepancies in reported melting and boiling points may be due to different experimental conditions or the presence of impurities.
Structural and Spectroscopic Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1,4-Oxazepane | [4] |
| Synonyms | Homomorpholine, Hexahydro-1,4-oxazepine | [4] |
| CAS Number | 5638-60-8 | [4] |
| SMILES | C1CNCCOC1 | [4] |
| InChI | InChI=1S/C5H11NO/c1-2-7-4-5-6-3-1/h6H,1-5H2 | [4] |
Molecular Structure and Conformation
The seven-membered ring of 1,4-Oxazepane is not planar and can adopt several conformations, with the chair conformation being the most energetically favorable.[5] The presence of the oxygen and nitrogen heteroatoms influences the ring's geometry and electronic properties.
Experimental Protocols
The synthesis of 1,4-Oxazepane and its derivatives can be achieved through various synthetic routes. Below is a generalized experimental protocol for a common synthetic approach.
General Procedure for the Synthesis of 1,4-Oxazepane Derivatives
This protocol describes a general method for the synthesis of substituted 1,4-oxazepanes, which can be adapted for the synthesis of the parent compound. The synthesis often involves a cyclization reaction.[6][7][8]
Materials:
-
Appropriate starting materials (e.g., an amino alcohol and a dihaloalkane)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetonitrile, DMF, THF)
-
Reagents for work-up and purification (e.g., water, brine, organic solvents for extraction, silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: A solution of the amino alcohol is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: The base is added to the solution to deprotonate the hydroxyl and/or amino group, facilitating nucleophilic attack.
-
Addition of Dihaloalkane: The dihaloalkane is added to the reaction mixture, often dropwise, to initiate the cyclization process.
-
Reaction Monitoring: The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.
-
Work-up: Once the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the pure 1,4-oxazepane derivative.
Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][7]
References
- 1. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uokerbala.edu.iq [uokerbala.edu.iq]
- 3. chembk.com [chembk.com]
- 4. 1,4-Oxazepane | C5H11NO | CID 21873275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
